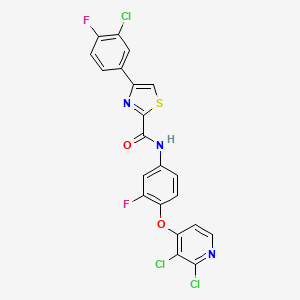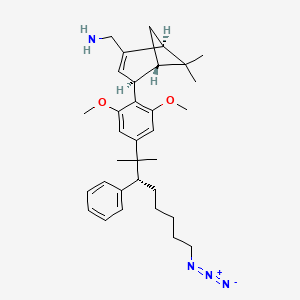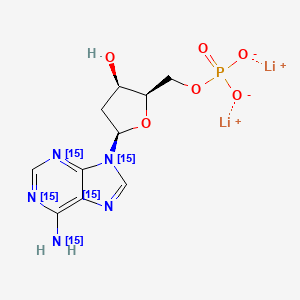
2'-Deoxyadenosine-5'-monophosphate-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with nitrogen-15, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 into the adenine base of the deoxyribonucleotide. The process typically starts with the synthesis of 15N-labeled adenine, which is then coupled with deoxyribose to form 2’-Deoxyadenosine. This intermediate is subsequently phosphorylated to produce 2’-Deoxyadenosine-5’-monophosphate-15N5. The final step involves the formation of the dilithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems helps in achieving high yields and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are useful in studying DNA damage and repair mechanisms.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various modified nucleotides, which can be used in further biochemical and pharmacological studies .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate molecular interactions and reaction mechanisms.
Biology: The compound is employed in studies of DNA synthesis, replication, and repair. It helps in understanding the role of adenosine-based interactions in these processes.
Medicine: It is used in pharmacokinetic and metabolic studies to evaluate the behavior of nucleotide analogs in biological systems.
Industry: The compound is utilized in the development of new diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves its incorporation into DNA during synthesis. The nitrogen-15 label allows for the tracking and quantification of the compound in various biochemical assays. The compound interacts with enzymes involved in DNA replication and repair, providing insights into the molecular pathways and targets involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The unlabeled version of the compound, commonly used in DNA studies.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium: Another isotope-labeled variant, labeled with both carbon-13 and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 dilithium: Similar to the compound but labeled with carbon-13 in addition to nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is unique due to its exclusive labeling with nitrogen-15, which provides specific advantages in NMR and mass spectrometry studies. This labeling allows for precise tracking and quantification in various biochemical and pharmacological assays, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H12Li2N5O6P |
|---|---|
Peso molecular |
348.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
HQPPQRVOFRAJDP-QQEIQXRYSA-L |
SMILES isomérico |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
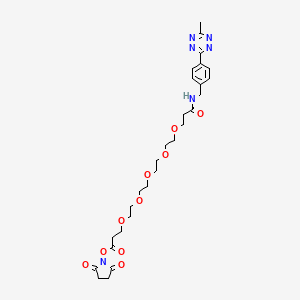
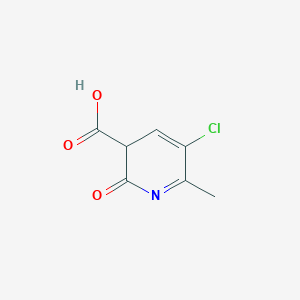
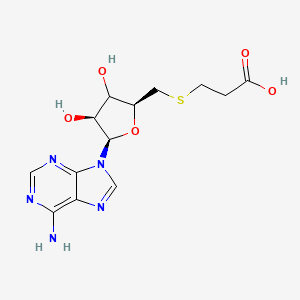

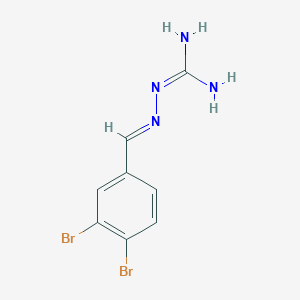
![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
